1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a chlorophenylmethyl group and a nitrophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chlorophenylmethyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines derived from the reduction of nitro groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-5-oxopyridine-3-carboxamide: Similar structure but with a different position of the oxo group.
Uniqueness: 1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-3-1-2-13(10-15)11-22-12-14(4-9-18(22)24)19(25)21-16-5-7-17(8-6-16)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTINNMDCUDDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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